(RS)-4-カルボキシ-3-ヒドロキシフェニルグリシン

説明

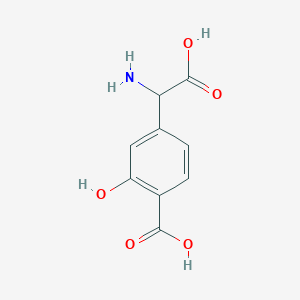

4-[amino(carboxy)methyl]-2-hydroxybenzoic acid is a hydroxybenzoic acid. It is functionally related to a salicylic acid.

科学的研究の応用

合成化学と鈴木・宮浦カップリング

この化合物のカルボン酸基は、鈴木・宮浦クロスカップリング反応に最適な候補となります。この広く応用されている遷移金属触媒プロセスでは、炭素-炭素結合が形成されます。 穏やかな反応条件と官能基耐性は、その人気に貢献しています .

環境モニタリングとリモートセンシング

(RS)-4-カルボキシ-3-ヒドロキシフェニルグリシン: は、リモートセンシングと地理情報システム(GIS)で応用されています。これらのツールは、地球の表面と大気に関する重要なデータを提供します。スペクトルイメージングやLiDARなどのリモートセンシング技術では、衛星や航空機搭載のセンサーを使用して、物理的、化学的、生物学的、地質学的特性に基づいた情報を収集します。 GIS手法は、地理空間分析、環境モニタリング、および土地計画を強化します .

ハイドロゲル合成とバイオメディカルアプリケーション

水溶性と生体適合性のために、この化合物はハイドロゲル合成のために研究されています。キトサンの誘導体であるカルボキシメチルキトサン(CMCS)は、それを組み込んでいます。 CMCSベースのハイドロゲルは、薬物送達、創傷治癒、および組織工学において可能性を秘めています .

生物活性

(RS)-4-Carboxy-3-hydroxyphenylglycine (commonly referred to as 4C3HPG) is a compound of significant interest in neuropharmacology due to its interactions with metabotropic glutamate receptors (mGluRs). This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C₉H₉N₁O₅

- Molecular Weight : 211.17 g/mol

- CAS Number : 85148-82-9

- Structure :

(RS)-4-Carboxy-3-hydroxyphenylglycine exhibits dual pharmacological properties :

-

Antagonist Activity :

- Acts as a competitive antagonist at group I mGlu1 and mGlu5 receptors.

- Inhibits excitatory neurotransmission, which may provide therapeutic benefits in conditions characterized by excessive glutamate signaling, such as neurodegenerative diseases and excitotoxicity.

-

Agonist Activity :

- Functions as an agonist at group II mGlu receptors, potentially enhancing neuroprotective pathways.

- This dual action suggests a complex role in modulating synaptic plasticity and neurotransmission.

Pharmacological Effects

Research indicates that (RS)-4-Carboxy-3-hydroxyphenylglycine influences various neurological processes:

- Neuroprotection : Activation of group II mGlu receptors may confer neuroprotective effects, particularly in models of Parkinson’s disease and other neurodegenerative disorders .

- Memory and Learning : Studies demonstrate its involvement in the modulation of memory formation and retrieval processes, potentially through its effects on synaptic plasticity .

Table 1: Summary of Key Studies on (RS)-4-Carboxy-3-hydroxyphenylglycine

Neuroprotective Effects in Parkinson's Disease

A notable study highlighted the potential of (RS)-4-Carboxy-3-hydroxyphenylglycine to mitigate excitotoxic damage in models of Parkinson's disease. The activation of group III mGlu receptors was shown to reduce glutamatergic transmission, suggesting a protective mechanism against dopaminergic neuron degeneration .

特性

IUPAC Name |

4-[amino(carboxy)methyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-5(8(12)13)6(11)3-4/h1-3,7,11H,10H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZSAQLJWLCLOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60928397 | |

| Record name | 4-[Amino(carboxy)methyl]-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134052-66-7 | |

| Record name | 4-Carboxy-3-hydroxyphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134052667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[Amino(carboxy)methyl]-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CARBOXY-3-HYDROXYPHENYLGLYCINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M725GQ103A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 4C3HPG in the context of mGluRs?

A1: 4C3HPG acts as a selective agonist at Group II mGluRs, while exhibiting antagonist activity at ionotropic glutamate receptors and Group I mGluRs. [] This selective modulation of specific mGluR subtypes makes it a valuable tool in dissecting the roles of different glutamate receptor families in neuronal signaling.

Q2: How does 4C3HPG affect the activity of slowly adapting type I mechanoreceptors (St I)?

A2: Studies utilizing rat vibrissal nerve preparations revealed that 4C3HPG enhances the mechanically evoked responses of St I units in a concentration-dependent manner. [] This effect was not observed in slowly adapting type II units, which lack the junctional transmission present in St I units. This suggests a potential role for mGlu receptors, specifically those sensitive to 4C3HPG, in the mechanotransduction process of Merkel cell-neurite complexes.

Q3: Does 4C3HPG impact intracellular calcium signaling in neurons?

A3: Research indicates that 4C3HPG can block the elevation of intracellular Ca2+ activity induced by the Group I/II mGluR agonist 1S,3R-ACPD in rat hippocampal neurons. [, ] This blockage suggests that 4C3HPG, despite its agonist activity at Group II mGluRs, may prevent or reduce the downstream calcium signaling typically associated with mGluR activation in these neurons.

Q4: Are there any structural analogs of 4C3HPG that exhibit higher potency at specific mGluR subtypes?

A4: Yes, (2S,3S,4S)-alpha-(carboxycyclopropyl)glycine (L-CCG-I) has been shown to be more potent than 4C3HPG in eliciting hyperpolarizations (outward currents) in accommodating neurons. [] This suggests that subtle structural variations can significantly impact the potency and selectivity of mGluR ligands.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。